Product packaging for Acrivastine/pseudoephedrine(Cat. No.:CAS No. 121798-60-5)

Acrivastine/pseudoephedrine

Cat. No.: B12670531
CAS No.: 121798-60-5
M. Wt: 513.7 g/mol
InChI Key: HDLOXDDMKWEDCR-PASALVRNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Combination Pharmaceutical Agents for Multi-Target Action

The development of pharmaceutical agents that can act on multiple biological targets is a growing area of interest. nih.gov This can be achieved through a single multi-target drug or a combination of drugs. rjptonline.org Combination therapies, where two or more drugs are administered together, can offer synergistic effects and may be more effective in treating complex diseases than single-agent therapies. scielo.org.mxrsc.org The rationale behind this approach is to simultaneously address different pathological pathways involved in a disease. rsc.org For instance, in complex conditions like allergic rhinitis, a combination of an antihistamine and a decongestant can provide more comprehensive symptom relief than either agent alone. nih.govnih.gov

The use of combination agents can lead to improved clinical outcomes by targeting different aspects of a disease. rsc.org However, the development of such combinations requires careful consideration of the pharmacokinetic and pharmacodynamic interactions between the individual components to ensure both efficacy and safety. fda.gov

Pharmacological Classification of Acrivastine (B1664353): Histamine (B1213489) H1 Receptor Antagonist Component

Acrivastine is classified as a second-generation histamine H1 receptor antagonist. wikipedia.orgpatsnap.com As an H1 receptor antagonist, it works by blocking the action of histamine at H1 receptors. patsnap.comdrugbank.com Histamine is a key mediator in allergic reactions, and by blocking its effects, acrivastine helps to alleviate symptoms such as itching, sneezing, and rhinorrhea. patsnap.comdrugbank.com

Acrivastine is a structural analog of triprolidine. fda.govnih.gov It is characterized by a rapid onset of action. nih.govscilit.com Unlike first-generation antihistamines, acrivastine has minimal penetration of the blood-brain barrier, which results in a lower incidence of sedative effects. patsnap.comscilit.com

Pharmacological Classification of Pseudoephedrine: Sympathomimetic Amine Component

Pseudoephedrine is classified as a sympathomimetic amine. drugbank.compatsnap.com It acts as a decongestant by stimulating alpha-adrenergic receptors in the smooth muscles of blood vessels in the nasal passages. drugbank.compatsnap.com This stimulation leads to vasoconstriction, which is the narrowing of these blood vessels. patsnap.com The reduced blood flow to the swollen mucous membranes decreases tissue edema and alleviates nasal congestion. patsnap.com

Pseudoephedrine is a naturally occurring stereoisomer of ephedrine (B3423809) and has a weaker effect on the sympathetic nervous system. drugbank.commedcentral.com While its primary action is on alpha-adrenergic receptors, it also has a lesser effect on beta-adrenergic receptors. drugbank.commedcentral.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H39N3O3 B12670531 Acrivastine/pseudoephedrine CAS No. 121798-60-5

Properties

CAS No.

121798-60-5

Molecular Formula

C32H39N3O3

Molecular Weight

513.7 g/mol

IUPAC Name

(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;(E)-3-[6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid

InChI

InChI=1S/C22H24N2O2.C10H15NO/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26;1-8(11-2)10(12)9-6-4-3-5-7-9/h4-13H,2-3,14-16H2,1H3,(H,25,26);3-8,10-12H,1-2H3/b12-11+,20-13+;/t;8-,10+/m.0/s1

InChI Key

HDLOXDDMKWEDCR-PASALVRNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O.C[C@@H]([C@H](C1=CC=CC=C1)O)NC

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O.CC(C(C1=CC=CC=C1)O)NC

Origin of Product

United States

Mechanistic Pharmacology of Acrivastine and Pseudoephedrine

Acrivastine (B1664353): Histamine (B1213489) H1 Receptor Antagonism

Acrivastine is a second-generation antihistamine that alleviates allergy symptoms by blocking the action of histamine. patsnap.compatsnap.com Its mechanism is centered on its interaction with the histamine H1 receptor.

Acrivastine's efficacy is rooted in its selective inhibition of peripheral histamine H1 receptors. patsnap.com As a second-generation antihistamine, it is designed to be more selective for H1 receptors in the peripheral nervous system (PNS) and demonstrates a reduced ability to cross the blood-brain barrier. patsnap.compatsnap.comsmpdb.ca This selectivity minimizes sedative effects and other central nervous system (CNS) adverse effects commonly associated with first-generation antihistamines. patsnap.comsmpdb.ca By targeting peripheral H1 receptors, acrivastine effectively counteracts histamine-mediated symptoms such as itching, swelling, and vasodilation that characterize allergic reactions. patsnap.compatsnap.com

Key Properties of Acrivastine's H1 Receptor Inhibition
PropertyDescriptionReference
Receptor TargetHistamine H1 Receptor patsnap.com
ClassificationSecond-generation antihistamine patsnap.comsmpdb.ca
Primary Site of ActionPeripheral Nervous System (PNS) smpdb.ca
Blood-Brain Barrier PenetrationMinimal/Low patsnap.compatsnap.com
Effect of SelectivityReduces CNS side effects like drowsiness patsnap.compatsnap.com

Acrivastine functions as a competitive antagonist at H1 receptors. patsnap.commims.com This means it reversibly binds to the same sites on the H1 receptor that histamine would normally occupy. patsnap.compatsnap.com By competing with and blocking histamine, acrivastine prevents the initiation of the allergic cascade that leads to symptoms. patsnap.compatsnap.com It does not activate the receptor itself but instead prevents histamine from doing so, thereby mitigating the allergic response. drugbank.com

The histamine H1 receptor is a G-protein coupled receptor that, upon activation by histamine, initiates a specific intracellular signaling cascade. This process involves the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of protein kinase C.

Acrivastine's blockade of the H1 receptor interferes with this agonist action of histamine. smpdb.canih.gov This interference modulates the downstream signal transduction pathway, leading to a reduction in the activity of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) immune response transcription factor. smpdb.canih.gov The consequence of this reduced NF-κB activity is a decrease in antigen presentation and the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. smpdb.canih.gov Furthermore, by preventing the histamine-induced increase in intracellular calcium, acrivastine helps to stabilize mast cells, which reduces further histamine release. smpdb.ca

Pseudoephedrine: Adrenergic Receptor Modulation

Pseudoephedrine is a sympathomimetic amine used for its decongestant properties. patsnap.com Its mechanism of action involves mimicking the effects of the sympathetic nervous system through interaction with adrenergic receptors. patsnap.com

Pseudoephedrine exhibits a mixed mechanism of action, functioning as both a direct and indirect sympathomimetic agent. slideshare.netwjgnet.com Its primary action is indirect; it triggers the release of endogenous norepinephrine (B1679862) from presynaptic vesicles in sympathetic neurons. wjgnet.compharmaguideline.com This released norepinephrine then activates postsynaptic adrenergic receptors. pharmaguideline.com

In addition to this indirect action, pseudoephedrine also has a weak, direct agonist effect on both alpha- and beta-adrenergic receptors. wjgnet.compharmaguideline.com While it acts on both receptor types, its primary therapeutic effects as a decongestant are mediated through alpha-adrenergic stimulation. patsnap.comdrugbank.com Studies in anesthetized rats have shown that the pressor (blood pressure increasing) effects of pseudoephedrine are attributable to this release of norepinephrine. nih.govresearchgate.net

Summary of Pseudoephedrine's Sympathomimetic Actions
Action TypeMechanismPrimary Neurotransmitter InvolvedReference
Indirect Action (Primary)Stimulates the release of norepinephrine from presynaptic nerve terminals.Norepinephrine wjgnet.compharmaguideline.com
Direct Action (Secondary)Weakly stimulates alpha- and beta-adrenergic receptors directly.N/A (Direct agonism) wjgnet.compharmaguideline.com

The decongestant effect of pseudoephedrine is a direct result of its stimulation of alpha-1 adrenergic receptors located on the smooth muscle cells of blood vessels in the nasal mucosa. patsnap.comdroracle.aiopentextbc.capressbooks.pub Activation of these receptors initiates a signaling cascade that results in vasoconstriction, the narrowing of these blood vessels. patsnap.comdroracle.ai

This vasoconstriction reduces blood flow to the nasal tissues, which in turn decreases swelling and inflammation of the nasal mucous membranes. droracle.aiopentextbc.capressbooks.pub The shrinkage of the swollen tissues helps to open the nasal passages, relieving nasal congestion and improving airway patency. patsnap.comopentextbc.capressbooks.pub The intracellular mechanism involves the Gq-protein pathway, where alpha-1 receptor agonism activates phospholipase C, leading to the mobilization of intracellular calcium and subsequent smooth muscle contraction. wjgnet.com

Norepinephrine Displacement and Release from Presynaptic Neurons

Pseudoephedrine primarily exerts its sympathomimetic effects through an indirect mechanism of action. It displaces endogenous norepinephrine from storage vesicles within presynaptic neurons nih.gov. This displacement increases the concentration of norepinephrine in the neuronal synapse, making it available to activate postsynaptic adrenergic receptors nih.govworldofmolecules.com. This release of norepinephrine is a key factor in its decongestant effects youtube.com. While some sources suggest a mixed mechanism involving both indirect and direct actions, animal studies indicate that the sympathomimetic effects are almost exclusively due to norepinephrine release wikipedia.org.

Comparative Receptor Affinity and Selectivity with Ephedrine (B3423809)

Ephedrine and pseudoephedrine are stereoisomers and share similar pharmacological properties, acting as sympathomimetic agents by stimulating the release of norepinephrine and activating both α- and β-adrenergic receptors researchgate.netjchr.org. However, they exhibit differences in their receptor affinity and selectivity. Ephedrine demonstrates a higher affinity for β-adrenergic receptors, whereas pseudoephedrine is more selective for α-adrenergic receptors researchgate.net. This difference in selectivity contributes to their varying clinical effects; ephedrine is a more potent bronchodilator, while pseudoephedrine's primary action is as a nasal decongestant due to its vasoconstrictive effects on nasal blood vessels worldofmolecules.comresearchgate.net. Pseudoephedrine is also noted to be less potent than ephedrine in its effects on the central nervous system researchgate.net.

Comparative Receptor Affinity of Pseudoephedrine and Ephedrine
CompoundPrimary Receptor SelectivityRelative Potency (Bronchodilation)Relative Potency (CNS Stimulation)
Pseudoephedrineα-adrenergic researchgate.netLess potent worldofmolecules.comLess potent researchgate.net
Ephedrineβ-adrenergic researchgate.netMore potent worldofmolecules.comMore potent researchgate.net

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, NFAT, AP-1)

Acrivastine's pharmacological activity extends to the modulation of intracellular signaling pathways involved in the inflammatory response. Research indicates that acrivastine can inhibit key transcription factors such as Nuclear Factor-kappa B (NF-κB), Nuclear Factor of Activated T-cells (NFAT), and Activator Protein-1 (AP-1) drugbank.com. NF-κB is a critical regulator of gene expression for various pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting these pathways, acrivastine can attenuate the inflammatory cascade that is characteristic of allergic reactions.

Pharmacological Interactions of Acrivastine and Pseudoephedrine in Combination Studies

Absence of Deleterious Pharmacologic Interactions in Preclinical Models

Preclinical studies involving in vitro and in vivo animal models have been conducted to assess the pharmacological interactions between acrivastine and pseudoephedrine when administered in combination. The results from these studies have consistently failed to demonstrate any evidence of harmful or deleterious pharmacologic interactions between the two active agents fda.gov. These findings suggest that the co-administration of acrivastine and pseudoephedrine does not result in unexpected or adverse pharmacological effects beyond what would be anticipated from their individual profiles.

Efficacy of Acrivastine/Pseudoephedrine Combination in Allergic Rhinitis
Treatment GroupEfficacy vs. Placebo (All Symptoms)Efficacy vs. Pseudoephedrine (Antihistamine-responsive symptoms)Efficacy vs. Acrivastine (Decongestant-responsive symptoms)
Acrivastine + PseudoephedrineSignificantly more effective (P range .01 to .001) sigmaaldrich.comSignificantly more effective (P = .003) sigmaaldrich.comSignificantly more effective (P < .001) sigmaaldrich.com

Pharmacokinetic Research and Dispositional Studies

Acrivastine (B1664353) Pharmacokinetics

Acrivastine is characterized by its rapid absorption following oral administration. nih.govpatsnap.com When administered as a combination capsule with pseudoephedrine, the time to reach maximum plasma acrivastine concentrations (Tmax) is approximately 1.14 ± 0.23 hours. nih.govdrugbank.com In another study involving oral administration of a 12 mg acrivastine syrup, the mean Tmax was observed to be 0.85 ± 0.13 hours, with a corresponding peak plasma concentration (Cmax) of 179 ± 11 ng/ml. nih.gov The bioavailability of acrivastine from the combination capsule is comparable to that of an oral solution of acrivastine alone. nih.gov While the absolute bioavailability is approximately 40%, it is important to note that there is limited absorption of acrivastine from the colon. patsnap.comnih.gov

Table 1: Acrivastine Absorption Kinetics

Parameter Value (Capsule) Value (Syrup)
Tmax (hours) 1.14 ± 0.23 nih.govdrugbank.com 0.85 ± 0.13 nih.gov
Cmax (ng/mL) Not specified 179 ± 11 nih.gov

| Bioavailability | ~40% patsnap.com | Not specified |

The apparent volume of distribution for acrivastine is 0.46 ± 0.05 L/kg, suggesting that its distribution is not extensive throughout the body. nih.govdrugbank.com

Acrivastine demonstrates a moderate affinity for human plasma proteins, with a binding of 50 ± 2.0%. nih.govdrugbank.com The primary protein responsible for this binding is albumin. mims.com This moderate level of binding indicates that a substantial fraction of the drug remains unbound and pharmacologically active in the bloodstream.

Preclinical studies in rats have shown that acrivastine has a low penetration of the central nervous system. nih.gov The brain-to-plasma concentration ratio for acrivastine was found to be 0.072 ± 0.014. nih.govresearchgate.net This limited ability to cross the blood-brain barrier is a key characteristic of second-generation antihistamines and is consistent with its non-sedating properties. patsnap.comnih.gov

Table 2: Acrivastine Distribution Characteristics

Parameter Value
Volume of Distribution (L/kg) 0.46 ± 0.05 nih.govdrugbank.com
Plasma Protein Binding 50 ± 2.0% nih.govdrugbank.com

| Brain-to-Plasma Ratio (in rats) | 0.072 ± 0.014 nih.govresearchgate.net |

Acrivastine is primarily eliminated by the kidneys, with a significant portion of the dose being excreted as the unchanged drug. drugbank.commims.com A mass balance study revealed that approximately 84% of the administered radioactivity was recovered in the urine and about 13% in the feces over a 72-hour period. nih.govdrugbank.com

The main metabolic pathway for acrivastine involves the reduction of its acrylic acid side chain to form a propionic acid analogue. mims.com This propionic acid metabolite is also pharmacologically active. mims.com The terminal half-life of this metabolite is approximately 3.8 ± 1.4 hours. nih.govdrugbank.com

Table 3: Compound Names Mentioned

Compound Name
Acrivastine
Pseudoephedrine
Albumin

Biotransformation Pathways and Metabolite Characterization

Extent of Hepatic Metabolism

Acrivastine undergoes some metabolism, primarily through the reduction of its acrylic acid side chain to form a propionic acid analogue mims.com. However, it has not been associated with significant elevations in liver enzymes, which may be attributed to its rapid metabolism and excretion nih.gov.

Pseudoephedrine is not extensively metabolized wikipedia.orgnih.gov. A minor metabolic pathway involves N-demethylation in the liver, which converts a small fraction, approximately 1% to 6%, of the administered dose into the active metabolite norpseudoephedrine, also known as cathine (B3424674) wikipedia.orgnih.gov. Pseudoephedrine is not a substrate for the enzymes monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT) wikipedia.org.

Elimination Pathways: Renal and Biliary Excretion Mechanisms

The primary route of elimination for acrivastine is through the kidneys nih.govdrugbank.compatsnap.com. A mass balance study conducted in healthy volunteers demonstrated that over a 72-hour period, approximately 84% of the total administered radioactivity was recovered in the urine nih.govdrugbank.com. A smaller portion, about 13%, was recovered in the feces, indicating some level of biliary excretion nih.govdrugbank.com. The combined recovery from both pathways was approximately 97% nih.govdrugbank.com.

Pseudoephedrine is also predominantly eliminated through renal excretion wikipedia.orgnih.govnih.govtga.gov.au. The rate of its excretion in the urine is significantly dependent on urinary pH wikipedia.orgnih.govmedcentral.com. An acidic urine enhances elimination, while an alkaline urine prolongs it wikipedia.orgtga.gov.aumedcentral.com.

Renal Clearance Rates and Unchanged Drug Excretion

A substantial portion of acrivastine is excreted in the urine as the unchanged parent drug patsnap.com. Studies indicate that approximately 59% of the drug is eliminated unchanged via the kidneys, with an additional 15-17% excreted as its active propionic acid metabolite mims.com. The renal clearance for acrivastine has been measured at 2.9 ± 0.7 mL/min/kg drugbank.com.

For pseudoephedrine, the majority of an oral dose is excreted unchanged in the urine, with reported values ranging from 43% to 96% wikipedia.orgnih.govnih.govmedcentral.com. One study observed that 81% of a dose was eliminated as unchanged pseudoephedrine nih.gov. The amount of unchanged drug excreted is influenced by urinary pH; a longer duration in the body due to alkaline urine allows more time for metabolism to occur wikipedia.org.

Terminal Half-Life and Steady-State Accumulation Potential

The mean terminal half-life of acrivastine after a single oral dose is approximately 1.5 to 1.9 hours mims.comnih.govdrugbank.compatsnap.comwikipedia.org. At steady-state, this value increases to about 3.5 ± 1.9 hours nih.govdrugbank.com. The propionic acid metabolite has a terminal half-life of 3.8 ± 1.4 hours nih.govdrugbank.com. Due to its primary renal elimination, acrivastine may accumulate in individuals with impaired kidney function drugs.com.

The elimination half-life of pseudoephedrine is highly variable and depends on urinary pH nih.govresearchgate.net. It can range from 3 to 6 hours in acidic urine (pH 5) and extend to 9 to 16 hours in alkaline urine (pH 8) wikipedia.orgmedcentral.comdrugs.com. The average half-life is often reported to be between 5 and 8 hours wikipedia.orgtga.gov.aupharmacytimes.com. Accumulation of pseudoephedrine has been noted in patients with renal impairment wikipedia.org.

Pharmacokinetic Parameters of Acrivastine and Pseudoephedrine
ParameterAcrivastinePseudoephedrine
Primary Elimination RouteRenal nih.govdrugbank.compatsnap.comRenal wikipedia.orgnih.govnih.govtga.gov.au
Unchanged Drug in Urine~59% mims.com43-96% wikipedia.orgnih.govnih.gov
Terminal Half-Life (Single Dose)1.5 - 1.9 hours mims.comnih.govdrugbank.compatsnap.com5 - 8 hours (pH dependent) tga.gov.aupharmacytimes.com
Terminal Half-Life (Steady State)~3.5 hours nih.govdrugbank.comNot specified

Pseudoephedrine Pharmacokinetics

Absorption Kinetics: Oral Bioavailability and Peak Concentration Time

Pseudoephedrine is readily and almost completely absorbed from the gastrointestinal tract following oral administration wikipedia.orgtga.gov.aumedcentral.com. Research indicates it has an oral bioavailability of approximately 100% and does not undergo significant first-pass metabolism wikipedia.orgmedcentral.comyoutube.com.

The time to reach peak plasma concentration (Tmax) varies depending on the formulation. For immediate-release tablets and oral solutions, peak concentrations are typically achieved within 1 to 4 hours wikipedia.orgnih.gov. Extended-release preparations exhibit a slower absorption rate, with Tmax values ranging from 3.8 to 6.1 hours medcentral.comdrugs.com.

Peak Plasma Concentration Time (Tmax) for Pseudoephedrine Formulations
FormulationTime to Peak Concentration (Tmax)
Immediate-Release / Oral Solution1 - 4 hours wikipedia.orgnih.govmedcentral.comdrugs.com
Extended-Release3.8 - 6.1 hours medcentral.comdrugs.com
Gastrointestinal Regional Absorption Studies (e.g., Ileum, Colon)

The high oral bioavailability and lack of first-pass metabolism suggest that pseudoephedrine is well-absorbed throughout the upper gastrointestinal tract wikipedia.orgmedcentral.com. Furthermore, studies involving time-controlled release tablets, designed to release the drug in the lower parts of the gastrointestinal tract, indicate that pseudoephedrine can also be effectively absorbed from the colon researchgate.net. Research on press-coated tablets using hydroxypropylmethylcellulose (B13716658) to delay drug release has demonstrated that absorption can be targeted to occur several hours after administration, which supports the potential for absorption in the ileum and colon researchgate.net.

Distribution Characteristics: Apparent Volume of Distribution and Protein Binding

The apparent volume of distribution (Vd) and protein binding are key pharmacokinetic parameters that describe how a drug distributes throughout the body.

Acrivastine has a relatively low apparent volume of distribution, ranging from approximately 0.46 L/kg to 0.8 L/kg. drugbank.comdrugs.com This indicates that its distribution is largely confined to the extracellular fluid rather than extensively penetrating into tissues. In contrast, pseudoephedrine has a significantly larger apparent volume of distribution, reported to be between 2.6 and 3.3 L/kg, suggesting more widespread distribution into body tissues. drugbank.comnih.govmedcentral.com

Table 1: Apparent Volume of Distribution

Compound Apparent Volume of Distribution (L/kg)
Acrivastine 0.46 - 0.8 drugbank.comdrugs.com
Pseudoephedrine 2.6 - 3.3 drugbank.comnih.govmedcentral.com
Plasma Protein Binding Extent (e.g., Alpha-1-Acid Glycoprotein (B1211001), Human Serum Albumin)

The extent to which a drug binds to plasma proteins influences its availability to exert pharmacological effects. Acrivastine is approximately 50% bound to human plasma proteins, primarily albumin. drugbank.comnih.govmims.com

The plasma protein binding of pseudoephedrine is low. nih.gov Specifically, it has been reported to be 6.6% bound to human serum albumin and 22.5% bound in serum. drugbank.com While basic drugs can bind to alpha-1-acid glycoprotein (AGP), studies have shown no significant difference in the binding of pseudoephedrine to AGP. researchgate.netnih.gov

Table 2: Plasma Protein Binding

Compound Plasma Protein Binding (%) Primary Binding Proteins
Acrivastine ~50 drugbank.comnih.govmims.com Human Serum Albumin mims.com
Pseudoephedrine 21-29 wikipedia.org Low affinity for albumin nih.govresearchgate.netresearchgate.net
Brain Penetration and Peripheral Selectivity Considerations

The ability of a drug to cross the blood-brain barrier (BBB) determines its potential for central nervous system (CNS) effects. Acrivastine is a second-generation antihistamine with a low potential to cross the BBB, which accounts for its non-sedating properties. medcentral.commims.com

In contrast, pseudoephedrine can cross the blood-brain barrier and may cause CNS stimulation. wikipedia.orgdroracle.aialzdiscovery.org However, due to the presence of a hydroxyl group which decreases its lipophilicity, its brain permeability is reduced compared to other amphetamines. wikipedia.org

Biotransformation Pathways and Metabolite Formation

Biotransformation, or metabolism, is the process by which the body chemically alters drugs.

Extent of Metabolism and Identification of Minor Metabolites (e.g., Norpseudoephedrine)

Acrivastine undergoes minimal metabolism in the liver. drugs.commims.com A mass balance study showed that about 67% of an administered radioactive dose was recovered in the urine as the unchanged drug. fda.gov The main metabolite is a propionic acid analogue. mims.comfda.gov

Pseudoephedrine is also not extensively metabolized. wikipedia.orgnih.gov A small fraction, estimated to be less than 1% to approximately 6%, is metabolized in the liver via N-demethylation to form the active metabolite norpseudoephedrine. nih.govwikipedia.orgnih.govnih.gov

Influence on Cytochrome P450 Enzyme Activities (e.g., CYP1A1/2, CYP2E1 Inhibition)

In vitro studies using rat liver microsomes have shown that pseudoephedrine has an inhibitory effect on the activities of CYP1A1/2 and CYP2E1. cabidigitallibrary.orgsemanticscholar.org The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were found to be 54.0 µmol/L for CYP1A1/2 and 206.7 µmol/L for CYP2E1. cabidigitallibrary.orgsemanticscholar.org

Elimination Pathways: Renal Excretion and pH Dependency

The primary route of elimination for both acrivastine and pseudoephedrine is renal excretion.

A significant portion of acrivastine is excreted unchanged in the urine. drugbank.comnih.govfda.govdrugbank.com Studies have shown that approximately 84% of an administered dose is recovered in the urine. nih.govrxlist.com

The elimination of pseudoephedrine is also predominantly renal, with 55% to 75% of a dose being excreted unchanged in the urine. drugbank.comrxlist.com The renal excretion of pseudoephedrine is highly dependent on urinary pH. nih.govrxlist.comnih.gov An acidic urine pH increases the rate of excretion, while an alkaline urine pH decreases it, which can prolong the drug's half-life. nih.govrxlist.comnih.govresearchgate.netresearchgate.net For instance, the plasma half-life of pseudoephedrine can decrease to about 4 hours at a urinary pH of 5 and increase to 13 hours at a pH of 8. fda.govrxlist.com

Table 3: Elimination Characteristics

Compound Primary Elimination Route % Excreted Unchanged in Urine pH Dependency of Renal Excretion
Acrivastine Renal drugbank.comnih.govfda.govdrugbank.com ~67-84 fda.govrxlist.com No significant dependency reported
Pseudoephedrine Renal drugbank.comnih.govrxlist.com 55-75 drugbank.comrxlist.com Highly dependent; excretion increases with acidic pH and decreases with alkaline pH nih.govrxlist.comnih.gov
Urinary Excretion of Unchanged Drug and pH Influence on Clearance

The elimination of both acrivastine and pseudoephedrine is primarily carried out by the kidneys, with a substantial portion of each drug being excreted in its unchanged form. However, the influence of urinary pH on their clearance rates presents a notable distinction between the two compounds.

Acrivastine: Following oral administration, acrivastine is rapidly absorbed and is primarily eliminated through renal pathways. Mass balance studies have shown that approximately 84% of the total administered radioactivity is recovered in the urine, with about 13% found in the feces. A significant portion of the dose, around 67%, is excreted as unchanged acrivastine in the urine. While it is established that acrivastine is predominantly cleared by the kidneys, detailed research findings specifically outlining the influence of urinary pH on its clearance are not extensively documented in publicly available literature.

Pseudoephedrine: The renal excretion of pseudoephedrine is well-established to be highly dependent on urinary pH. drugbank.comnih.gov As a weak base, the degree of its ionization in the renal tubules is significantly affected by the pH of the urine, which in turn influences its reabsorption and ultimate excretion.

Under acidic urine conditions, pseudoephedrine is more ionized, which limits its reabsorption back into the bloodstream and thereby enhances its renal clearance. Conversely, in alkaline urine, a larger fraction of pseudoephedrine remains in its non-ionized form, facilitating greater tubular reabsorption and reducing its renal clearance. drugs.com Research has demonstrated that between 55% and 75% of an administered dose of pseudoephedrine is excreted unchanged in the urine. drugbank.comnih.gov This percentage can fluctuate based on the urinary pH, highlighting the critical role of this physiological parameter in the drug's elimination.

Terminal Half-Life Variability Based on Urinary pH

The terminal half-life of a drug is a key pharmacokinetic parameter that indicates the time it takes for the plasma concentration of the drug to be reduced by half. For drugs like pseudoephedrine, whose clearance is pH-dependent, the terminal half-life can exhibit significant variability.

Acrivastine: The mean terminal half-life of acrivastine has been reported to be approximately 1.9 hours after single oral doses, increasing to about 3.5 hours at a steady state. There is currently a lack of specific research data detailing the variability of acrivastine's terminal half-life as a direct function of urinary pH.

Pseudoephedrine: The terminal half-life of pseudoephedrine is markedly influenced by urinary pH, a direct consequence of the pH-dependent renal clearance. drugbank.comnih.gov Studies have shown a significant variation in its half-life under different urinary pH conditions. In acidic urine (pH ~5), the plasma half-life of pseudoephedrine is shortened to approximately 4 hours. drugbank.com In contrast, under alkaline urine conditions (pH ~8), the half-life is considerably prolonged, extending to as long as 13 hours. drugbank.com One study even reported an increase in the serum elimination half-life from 1.9 to 21 hours with increasing urine pH. drugs.com This variability underscores the importance of considering urinary pH when evaluating the pharmacokinetic profile of pseudoephedrine.

The following interactive table summarizes the terminal half-life of pseudoephedrine at different urinary pH levels based on available research data.

Urinary pH ConditionApproximate Terminal Half-Life (hours)
Acidic (pH ~5)4
Alkaline (pH ~8)13
Variable (reported range with increasing pH)1.9 to 21

Molecular and Receptor Level Research

Receptor Binding Kinetics and Dynamics

The interaction between a drug and its receptor is a dynamic process characterized by rates of association and dissociation. These kinetic parameters, particularly the residence time of the drug at the receptor, are crucial determinants of its pharmacological activity.

Acrivastine (B1664353) is a second-generation antihistamine that acts as an antagonist/inverse agonist at the histamine (B1213489) H1 receptor (H1R), a G-protein coupled receptor (GPCR). nih.govnih.gov A key feature of many second-generation antihistamines is a long residence time at the H1 receptor, which is believed to contribute to a prolonged duration of action. nih.govnih.gov The residence time is the reciprocal of the dissociation rate constant (k_off) and represents the average duration for which a single drug molecule remains bound to its target receptor. nih.gov

Table 1: Comparative Residence Time (RT) of H1 Receptor Ligands


CompoundGenerationKey Structural FeatureRelative Residence Time (RT)
TriprolidineFirstLacks carboxylic acidBaseline
AcrivastineSecondContains carboxylic acid~5-fold longer than Triprolidine
DoxepinFirstTricyclic structureBaseline
OlopatadineSecondContains carboxylic acid~7-fold longer than Doxepin

Pseudoephedrine is a sympathomimetic amine that exerts its effects primarily through interaction with adrenergic receptors. It acts as an agonist, meaning it binds to and activates these receptors, mimicking the action of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. drugbank.com Its mechanism involves both direct activation of postsynaptic alpha-adrenergic receptors and, to a lesser extent, beta-adrenergic receptors. drugbank.comnih.gov This activation in the nasal mucosa leads to vasoconstriction, which reduces blood flow and shrinks swollen tissues. nih.gov

The binding affinity of pseudoephedrine varies between its stereoisomers, (+)-pseudoephedrine and (-)-pseudoephedrine (B34784). Research has shown that (-)-pseudoephedrine generally exhibits a greater binding affinity for α-adrenergic receptors compared to the (+)-isomer. google.com Competitive binding assays are used to determine the concentration of a drug required to inhibit 50% of a radioligand's binding (IC50), which can be used to calculate the inhibition constant (K_i), a measure of binding affinity. The lower the K_i value, the higher the binding affinity. Studies have demonstrated that (-)-pseudoephedrine binds to α1 and α2 receptors with significantly greater affinity than (+)-pseudoephedrine. google.com

Table 2: Binding Affinity (IC50) of Pseudoephedrine Isomers at Adrenergic Receptors


Receptor SubtypeIsomerIC50 (μM)
α1-Adrenergic(-)-Pseudoephedrine33
(+)-Pseudoephedrine349
α2-Adrenergic(-)-Pseudoephedrine0.008
(+)-Pseudoephedrine17

Data sourced from patent literature. google.com

Ligand-Receptor Interaction Modeling

To better understand the molecular determinants of drug action, researchers employ computational techniques to model the complex interactions between ligands and their receptor targets.

Structure-Kinetic Relationships (SKR) analysis is an extension of traditional Structure-Activity Relationships (SAR) that focuses on how a ligand's chemical structure influences its binding kinetics (k_on and k_off), rather than just its binding affinity (K_i). acs.org For histamine H1 receptor antagonists, SKR studies have been instrumental in explaining the prolonged action of second-generation drugs. acs.org

As mentioned for acrivastine, the presence of a carboxylic acid moiety is a key structural feature that enhances residence time. acs.org This acidic group can form additional interactions with residues within the receptor's binding pocket, effectively "anchoring" the ligand and slowing its rate of dissociation. acs.org Specifically, this moiety is thought to interact with positively charged residues in a secondary binding pocket, creating a more stable drug-receptor complex. acs.org This illustrates a fundamental principle of SKR: small structural modifications can lead to significant changes in the kinetic profile of a ligand, which in turn can have a profound impact on its pharmacodynamic properties.

Computational chemistry provides powerful tools for visualizing and predicting how a ligand binds to its receptor at an atomic level. These methods are essential for rational drug design and for interpreting experimental binding data.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking algorithms explore various possible conformations of the ligand within the receptor's binding site and use a scoring function to estimate the strength of the interaction (binding affinity). For the H1 receptor, docking studies can help identify the key amino acid residues that interact with ligands like acrivastine, explaining why certain structural features lead to high-affinity binding.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations allow researchers to observe the dynamic behavior of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can reveal the stability of binding interactions, the pathways of ligand entry and exit from the binding pocket, and how the receptor's conformation changes upon ligand binding. These simulations provide a deeper understanding of the kinetic aspects of the interaction, complementing experimental data on association and dissociation rates.

Preclinical Pharmacological Investigations

In Vitro Studies

In vitro studies are crucial for understanding the fundamental pharmacological properties of a drug at the molecular, cellular, and tissue levels, independent of systemic effects in a whole organism.

Isolated tissue bath studies are classic pharmacological methods used to determine a compound's activity at specific receptors. For assessing the H1-antihistaminic activity of acrivastine (B1664353), the isolated guinea pig ileum is a standard and widely used preparation. sci-hub.senih.gov This smooth muscle tissue is rich in histamine (B1213489) H1 receptors. nih.govdrugbank.com

In this experimental setup, a segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated. nih.gov The tissue is connected to a transducer that records isometric contractions. nih.gov The application of histamine to the bath induces a concentration-dependent contraction of the ileum by stimulating H1 receptors. To determine the potency of an antagonist like acrivastine, concentration-response curves to histamine are generated both in the absence and presence of varying concentrations of the antagonist. A competitive antagonist will cause a rightward shift in the histamine concentration-response curve without depressing the maximum response. nih.gov This allows for the calculation of key pharmacological parameters that quantify the antagonist's affinity for the H1 receptor. While acrivastine is a known potent H1-receptor antagonist, specific studies detailing its activity in the guinea pig ileum model provide foundational evidence of its primary mechanism of action. nih.gov

Cell-based assays allow for the investigation of drug effects on specific signaling pathways within a controlled cellular environment.

Pseudoephedrine: Research has demonstrated that pseudoephedrine possesses immunomodulatory and anti-inflammatory properties by affecting intracellular signaling cascades. In studies using human keratinocytes (HaCaT cells), pseudoephedrine was shown to inhibit the release of inflammatory factors, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-23, induced by stimulation with TNF-α and interferon-gamma (IFN-γ). researchgate.net Furthermore, pseudoephedrine suppressed the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in these cells. researchgate.netdrugbank.com

In another model using a human T-cell leukemia cell line (Jurkat cells), pseudoephedrine was found to inhibit T-cell activation. This inhibition was achieved by targeting the NF-κB, Nuclear Factor of Activated T-cells (NFAT), and Activator Protein-1 (AP-1) signaling pathways. mdpi.com These findings suggest that beyond its well-known vasoconstrictor effects, pseudoephedrine can modulate inflammatory responses at the cellular level by interfering with key signal transduction pathways. researchgate.netmdpi.com

Acrivastine: For H1-receptor antagonists like acrivastine, a common cell-based assay involves measuring intracellular calcium mobilization. nih.gov Cell lines, such as Chinese Hamster Ovary (CHO) cells, are genetically engineered to express the human H1 receptor. The H1 receptor is a Gq protein-coupled receptor, and its activation by histamine leads to an increase in intracellular calcium levels. nih.gov The antagonist activity of acrivastine can be quantified by its ability to inhibit the histamine-induced calcium response. nih.gov

In vitro studies using liver microsomes are essential for predicting a drug's potential for metabolic drug-drug interactions. nih.govmdpi.com These subcellular fractions are rich in cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs. researchgate.net

Investigations into the effect of pseudoephedrine on CYP450 enzymes have been conducted using rat liver microsomes. researchgate.net These studies revealed that pseudoephedrine has an inhibitory effect on the activities of CYP1A1/2 and CYP2E1. researchgate.net The half-maximal inhibitory concentration (IC50) values were determined to be 54.0 µmol/L for CYP1A1/2 and 206.7 µmol/L for CYP2E1. researchgate.net

Specific in vitro data on the inhibitory or inductive potential of acrivastine on various CYP450 enzymes in rat liver microsomes are not extensively detailed in publicly available literature. However, studies on other second-generation antihistamines have shown varied effects, with some, like cetirizine (B192768), demonstrating no significant impact on the investigated CYP activities.

Table 1: In Vitro Inhibition of Rat Liver Microsomal CYP450 Enzymes by Pseudoephedrine
CYP450 EnzymeIC50 (µmol/L)Reference
CYP1A1/254.0 researchgate.net
CYP2E1206.7 researchgate.net

Drug transporters, such as the efflux transporter P-glycoprotein (P-gp) and uptake transporters like Organic Cation Transporters (OCTs) and Organic Anion-Transporting Polypeptides (OATPs), are critical determinants of a drug's absorption, distribution, and excretion.

There is a lack of specific in vitro studies conclusively identifying acrivastine or pseudoephedrine as substrates or inhibitors of major influx or efflux transporters. However, the chemical properties of these compounds suggest a potential for interaction. Pseudoephedrine is an organic cation, a class of molecules known to be substrates for OCTs. Indeed, studies have shown that structurally related compounds are substrates for various transporters, including OCTs. researchgate.net The extent to which a compound interacts with transporters like P-gp can influence its distribution into tissues such as the central nervous system. The potential for acrivastine and pseudoephedrine to interact with these transporters remains an area for further specific investigation.

In Vivo Animal Model Research

In vivo studies in animal models are used to understand how a drug behaves in a complete biological system, integrating its pharmacokinetic properties with its pharmacodynamic effects.

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a quantitative approach used to relate the time course of drug concentration in the body (pharmacokinetics) to the intensity and time course of the pharmacological effect (pharmacodynamics). This modeling is crucial for understanding the concentration-effect relationship.

For pseudoephedrine, its decongestant effect has been characterized using a feline model of nasal congestion. In these studies, the relationship between plasma concentrations of pseudoephedrine and its decongestant effect was investigated. The analysis revealed that the PK/PD relationship followed a sigmoid Emax model. This model describes a scenario where the drug effect increases with concentration up to a maximum effect (Emax). A key parameter derived from this model is the EC50, which is the plasma concentration that produces 50% of the maximum response. In the feline model, the EC50 for pseudoephedrine's decongestant effect was established to be 0.32 µM.

While PK/PD models have been developed for other antihistamines, demonstrating their utility in predicting the time course of H1-receptor blockade, specific in vivo PK/PD models for acrivastine in relevant animal models of allergic response were not identified in the reviewed literature.

Table 2: Pharmacokinetic-Pharmacodynamic (PK/PD) Parameters for Pseudoephedrine in a Feline Nasal Congestion Model
ParameterValueModel
EC500.32 ± 0.05 (SD) µMSigmoid Emax

Evaluation of Acrivastine and Pseudoephedrine Effects in Specific Animal Models (e.g., Histamine-induced bronchospasm in guinea pigs)

Preclinical studies evaluating the specific effects of the acrivastine and pseudoephedrine combination on histamine-induced bronchospasm in animal models such as guinea pigs are not extensively available in publicly accessible literature. However, the individual pharmacological actions of each component provide insight into their potential effects.

Acrivastine is a potent H1-receptor antagonist, and this class of drugs is known to inhibit the effects of histamine, a key mediator in allergic reactions that can lead to bronchoconstriction. While direct studies on acrivastine in histamine-induced bronchospasm in guinea pigs are not detailed in the available data, the primary mechanism of action of H1 antihistamines is to compete with histamine for its receptor sites, thereby preventing the bronchoconstrictive response.

Pseudoephedrine, an alpha- and beta-adrenergic agonist, possesses bronchodilator properties. A study on the effects of d-pseudoephedrine on the cough reflex in guinea pigs demonstrated that it possesses an antitussive effect through both central and peripheral actions nih.gov. While this is distinct from its effect on bronchospasm, it indicates an activity on the respiratory system. The decongestant effect of pseudoephedrine was first described in dogs in 1927 nih.gov.

Distribution Studies in Animal Tissues

The distribution of a drug within the body is a critical factor in understanding its efficacy and potential toxicity. Studies in various animal models have provided insights into the tissue distribution of both acrivastine and pseudoephedrine.

Acrivastine:

Pharmacokinetic studies in dogs have shown that acrivastine has a volume of distribution at steady state (Vdss) of 0.93 L/kg. The binding of acrivastine to human plasma proteins has been determined to be approximately 50% nih.gov.

Pseudoephedrine:

The volume of distribution at a steady state (Vdss) for pseudoephedrine has been characterized in several animal species, ranging from 3-5 L/kg across rats, dogs, and monkeys nih.govresearchgate.neteurekaselect.com. This indicates extensive distribution into extravascular sites. Notably, pseudoephedrine did not bind to human plasma proteins over a concentration range of 50 to 2000 ng/mL.

CompoundAnimal ModelVolume of Distribution (Vdss)Plasma Protein Binding
AcrivastineDog0.93 L/kg~50% (human plasma)
PseudoephedrineRat3-5 L/kgNot significant
Dog3-5 L/kg
Monkey3-5 L/kg

Reproductive and Developmental Toxicology Research (Teratogenicity)

The potential for a drug to cause developmental abnormalities is a crucial aspect of its preclinical safety evaluation.

Acrivastine:

Specific teratogenicity studies for acrivastine in animal models like rats and rabbits are not detailed in the readily available scientific literature.

Pseudoephedrine:

In animal studies, pseudoephedrine has been shown to reduce the average weight, length, and rate of skeletal ossification in the fetus nih.gov. A study investigating the effects of pseudoephedrine on the long bone development in rat fetuses during gestation found that increasing doses of pseudoephedrine led to decreased morphometric data, ossification rate, and bone length nih.gov. This study also determined that the amount of calcium in the bone tissue was reduced nih.gov.

CompoundAnimal ModelObserved Effects
AcrivastineNot specified in available dataData not available
PseudoephedrineRatReduced fetal weight, length, and skeletal ossification rate. Decreased bone length and calcium content with increasing doses.

Analytical Methodologies for Quantitative Research

Chromatographic Techniques for Compound Quantification in Biological Matrices

A highly specific, sensitive, and accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the simultaneous determination of acrivastine (B1664353) and pseudoephedrine in human plasma. This methodology is recognized for its advantages, including convenience, excellent sensitivity and specificity, rapid acquisition speed, and low sample volume requirements.

The chromatographic separation is typically achieved on a C18 or a cyano (CN) column. One validated method utilized a Phenomenex Luna 3 μ CN 100A column (150 mm×2.0 mm) with a mobile phase consisting of methanol (B129727) and 0.01 mol/L ammonium (B1175870) acetate (B1210297) water solution containing 0.1% formic acid (45:55, v/v). The analytes are detected using positive ion electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. The specific mass transitions monitored are m/z 349→278 for acrivastine and m/z 166→148 for pseudoephedrine. Diphenhydramine is often used as a suitable internal standard (IS), with a monitored transition of m/z 256→167.

The LC-MS/MS method demonstrates excellent sensitivity with a lower limit of quantitation (LLOQ) of 1.52 ng/mL for acrivastine and 8.13 ng/mL for pseudoephedrine in human plasma. The method is highly selective and specific, with no significant interference from endogenous plasma components observed at the retention times of the analytes and the internal standard. The method exhibits good linearity over a wide concentration range, typically 1.52–606.00 ng/mL for acrivastine and 8.13–813.12 ng/mL for pseudoephedrine, with a correlation coefficient (r) of ≥0.996. The mean recovery for acrivastine ranges from 91.82% to 98.46%, and for pseudoephedrine, it is between 90.77% and 92.05%.

Table 1: LC-MS/MS Method Validation Parameters for Acrivastine and Pseudoephedrine in Human Plasma

ParameterAcrivastinePseudoephedrine
LLOQ (ng/mL)1.528.13
Linearity Range (ng/mL)1.52 - 606.008.13 - 813.12
Correlation Coefficient (r)≥0.996≥0.996
Mean Recovery (%)91.82 - 98.4690.77 - 92.05
Mass Transition (m/z)349→278166→148

The validated LC-MS/MS method has been successfully applied to pharmacokinetic studies in humans following the oral administration of a combined acrivastine and pseudoephedrine hydrochloride capsule. The robustness and reliability of the method allow for the accurate determination of the concentration-time profiles of both drugs in plasma, which is essential for evaluating their absorption, distribution, metabolism, and excretion.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is another established technique for the simultaneous quantification of acrivastine and pseudoephedrine. This method is considered accurate, specific, selective, and rapid, making it suitable for routine quality control analyses of pharmaceutical formulations.

The optimization of an HPLC-UV method involves the careful selection of the stationary phase, mobile phase composition, and detection wavelength to achieve adequate separation and sensitivity for both compounds. A reversed-phase HPLC system using a LiChrosorb C18 analytical column has been successfully employed.

One optimized method utilizes a mobile phase composed of water, acetonitrile, methanol, perchloric acid, and n-octylamine in a volumetric ratio of 500:130:25:13:0.3. The influence of the mobile phase and detection wavelength is evaluated to ensure optimal separation and detection. A detection wavelength of 214 nm has been found to be suitable for detecting both acrivastine and pseudoephedrine simultaneously. Another method reported a UV detection wavelength of 260 nm. The relative standard deviations (RSD) for the HPLC method were determined to be 0.79% for acrivastine and 0.88% for pseudoephedrine, indicating good precision.

Table 2: HPLC-UV Method Parameters for Simultaneous Quantification of Acrivastine and Pseudoephedrine

ParameterDetails
Stationary PhaseReversed-phase C18
Mobile Phase ExampleWater/acetonitrile/methanol/perchloric acid/n-octylamine (500:130:25:13:0.3 v/v)
Detection Wavelength (nm)214 or 260
Precision (RSD, %) - Acrivastine0.79
Precision (RSD, %) - Pseudoephedrine0.88

Effective sample preparation is crucial to remove interfering substances from biological matrices and to concentrate the analytes of interest before chromatographic analysis. Solid-Phase Extraction (SPE) is a widely used technique for this purpose due to its efficiency and ability to provide cleaner sample extracts compared to methods like protein precipitation.

While liquid-liquid extraction is also a viable sample preparation method for acrivastine in plasma, automated SPE methods have been developed specifically for the determination of acrivastine in plasma samples. These methods have been optimized and validated to ensure maximum recovery and resolution. An automated SPE method has been successfully applied to plasma samples for in vivo pharmacokinetic studies. The use of SPE for the simultaneous extraction of both acrivastine and pseudoephedrine from biological samples for subsequent HPLC-UV analysis is a logical extension of these established procedures, aiming to streamline the sample preparation process and ensure the reliability of the quantitative results.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org While direct GC-MS methods for the simultaneous analysis of acrivastine and pseudoephedrine are not extensively documented in the literature, the principles of the technique can be applied to their determination.

For the analysis of many antihistamines and pseudoephedrine by GC-MS, a derivatization step is often necessary to increase the volatility and thermal stability of the analytes. rsc.orgunl.edu This is particularly relevant for compounds containing polar functional groups. The high temperatures used in the GC-MS injection port can sometimes lead to the thermal degradation of the injected molecules, resulting in the measurement of degradation products rather than the actual compounds of interest. wikipedia.org

In forensic applications, GC-MS is considered a "gold standard" for substance identification due to its high specificity. wikipedia.org A typical GC-MS method involves the separation of the analytes on a capillary column followed by detection using a mass spectrometer, which provides information about the molecular weight and fragmentation pattern of the compounds.

A study on the simultaneous determination of 11 different antihistamines in whole blood utilized a GC-MS method with a protein precipitation and solid-phase extraction sample preparation, followed by derivatization. The method demonstrated good linearity and sensitivity, with limits of detection and quantification at 1.50 and 5.00 ng/mL, respectively, for all analytes. rsc.org Another GC-MS method was developed for the analysis of 11 antihistamines in breast milk, also employing solid-phase extraction and derivatization, achieving the same limits of detection and quantification. nih.gov While these studies did not include acrivastine, they demonstrate the feasibility of using GC-MS for the analysis of structurally related antihistamines.

For pseudoephedrine, GC-MS methods have been developed for its quantification in various matrices. These methods often involve derivatization to improve chromatographic performance and sensitivity.

ParameterGC-MS Method for Antihistamines rsc.org
Sample TypeWhole Blood
Sample PreparationProtein Precipitation, Solid-Phase Extraction, Derivatization
Linearity Range5.00 - 1000.0 ng/mL
Limit of Detection (LOD)1.50 ng/mL
Limit of Quantification (LOQ)5.00 ng/mL
Recoveries> 80%

Spectroscopic and Electrochemical Methods

Derivative Spectrophotometry for Quantification

Derivative spectrophotometry is a useful technique for the simultaneous determination of drugs in a mixture without the need for prior separation. This method utilizes the first, second, or higher-order derivatives of the absorption spectrum, which can resolve overlapping spectral bands.

A fourth-derivative spectrophotometric method has been successfully developed for the simultaneous quantification of acrivastine and pseudoephedrine hydrochloride in pharmaceutical capsules. nih.gov In this method, the fourth-derivative values were measured in methanol at 315 nm for acrivastine and 269 nm for pseudoephedrine. The relative standard deviations for this method were found to be 1.16% for acrivastine and 0.94% for pseudoephedrine, indicating good precision. nih.gov

Another study employed second-derivative spectrophotometry for the simultaneous determination of the two compounds. The measurements were carried out in 0.1 M NaOH, with acrivastine being quantified at 288.0 nm and pseudoephedrine hydrochloride at 270.2 nm in the second-derivative spectra. researchgate.net

MethodAnalyteWavelength (nm)SolventRSD (%)
Fourth-Derivative Spectrophotometry nih.govAcrivastine315Methanol1.16
Pseudoephedrine269Methanol0.94
Second-Derivative Spectrophotometry researchgate.netAcrivastine288.00.1 M NaOHNot Reported
Pseudoephedrine270.20.1 M NaOHNot Reported

Spectrofluorimetric and Colorimetric Methods

Spectrofluorimetry offers high sensitivity and selectivity for the determination of fluorescent compounds. A spectrofluorimetric method has been developed for the determination of acrivastine in aqueous solutions containing an acetic acid-sodium acetate buffer (pH 6.5). researchgate.net The method involves excitation at 230 nm and measurement of the emission at 380 nm, allowing for the quantification of acrivastine in the range of 58-2000 ng/ml. researchgate.net

For pseudoephedrine, a novel and sensitive fluorimetric method has been developed based on the recovery of fluorescence of Rhodamine 6G (Rh6G) dye. nih.gov This method demonstrated a linear calibration curve over the range of 15-150 ng/mL with a limit of detection of 10 ng/mL. nih.gov

Colorimetric methods have also been explored for the determination of pseudoephedrine. One such method utilizes gold nanoparticles (AuNPs) and is based on the Localized Surface Plasmon Resonance (LSPR) feature of the AuNPs. ijcce.ac.ir In the presence of pseudoephedrine, the color of the AuNPs solution changes from red to grey, and this change can be monitored using a UV-vis spectrophotometer. This method was found to be linear over a concentration range of 50-130 µg/L, with a limit of detection of 17.00 µg/L. ijcce.ac.ir

MethodAnalytePrincipleExcitation (nm)Emission (nm)Linearity RangeLOD
Spectrofluorimetry researchgate.netAcrivastineNative Fluorescence23038058-2000 ng/mLNot Reported
Spectrofluorimetry nih.govPseudoephedrineFluorescence Recovery of Rh6GNot ApplicableNot Applicable15-150 ng/mL10 ng/mL
Colorimetry ijcce.ac.irPseudoephedrineLSPR of AuNPsNot ApplicableNot Applicable50-130 µg/L17.00 µg/L

Electrochemical Detection Approaches

Electrochemical methods provide a sensitive and cost-effective alternative for the determination of electroactive compounds like acrivastine and pseudoephedrine. The electrochemical behavior of acrivastine has been studied using differential pulse polarography, DC-tast polarography, and cyclic voltammetry in Britton-Robinson buffer solutions. researchgate.net In acidic media (pH 2.5), acrivastine exhibits a non-reversible, diffusion-controlled reduction process. This property allows for its determination over a concentration range of 0.35 to 26.1 mg/L using differential pulse polarography. researchgate.net

Electrochemical sensors, including immunosensors and aptasensors, offer high selectivity and sensitivity for the detection of various analytes. nih.gov While specific electrochemical sensors for the simultaneous detection of acrivastine and pseudoephedrine are not widely reported, the principles of these sensors could be applied. For instance, an immunosensor could be developed by immobilizing antibodies specific to acrivastine and pseudoephedrine on an electrode surface. The binding of the analytes to the antibodies would then generate a measurable electrochemical signal. nih.gov

MethodAnalytePrinciplepHLinearity Range
Differential Pulse Polarography researchgate.netAcrivastineReduction Process2.50.35 - 26.1 mg/L

Synthetic Chemistry and Chemical Derivatization Research

Synthetic Pathways for Acrivastine (B1664353) and Pseudoephedrine Production

The manufacturing of acrivastine and pseudoephedrine involves separate, multi-step synthetic processes tailored to their unique chemical structures.

Acrivastine Synthesis: Acrivastine is a second-generation H1-receptor antagonist and an analogue of triprolidine. drugfuture.compipelinepharma.com Its synthesis is a multi-step process. One documented pathway involves the creation of a deuterium-labeled version of the molecule. This synthesis includes the following key transformations:

A monolithium salt of 2,6-dibromopyridine (B144722) is condensed with 4-methylbenzaldehyde. drugfuture.com

The resulting methanol (B129727) is oxidized to form a ketone. drugfuture.com

This ketone is then condensed with ethyl acrylate. drugfuture.com

A subsequent Wittig condensation is performed, followed by hydrolysis to yield the final acrivastine molecule. drugfuture.com

Another synthetic approach highlights a key step involving the copper(I)-catalyzed oxidation of the benzylic positions of a pyridine (B92270) precursor. thieme-connect.com This method demonstrates the use of transition-metal catalysis to efficiently construct core components of the acrivastine structure.

Pseudoephedrine Synthesis: Pseudoephedrine can be produced through various synthetic and semi-synthetic methods, often focusing on controlling the stereochemistry.

Biosynthesis and Semi-synthesis: A common industrial method involves the fermentation of glucose by yeast in the presence of benzaldehyde (B42025). slideshare.netdcu.ie The yeast produces L-(-)-phenylacetylcarbinol (PAC), which is then converted via chemical reductive amination with methylamine (B109427) to yield optically pure L-ephedrine. prepchem.com L-ephedrine can subsequently be converted to d-pseudoephedrine. prepchem.com The biosynthesis in Ephedra plants involves pyruvate (B1213749) and a C6-C1 unit related to benzaldehyde or benzoic acid. cdnsciencepub.comcdnsciencepub.com

Chemical Synthesis: Fully synthetic routes have also been developed.

One method involves the condensation of benzaldehyde with nitroethane, followed by reduction and methylation. slideshare.netnih.gov

Another approach utilizes a Friedel-Crafts reaction between 2-chloropropionyl chloride and benzene (B151609), catalyzed by a Lewis acid like aluminum chloride, to generate 2-chloro-1-phenyl-1-propanone. google.com This intermediate is then reacted with methylamine to produce a precursor that can be reduced to pseudoephedrine. google.com

It can also be synthesized from N-methylamphetamine through a process involving the formation of a chromium tricarbonyl coordination compound. improbable.com

Below is a table summarizing key synthetic routes for pseudoephedrine.

Synthesis RouteKey Precursors/ReagentsKey IntermediateMethod Type
Fermentation/Semi-synthesisBenzaldehyde, Glucose, Yeast, MethylamineL-(-)-phenylacetylcarbinol (PAC)Biocatalytic/Chemical
Chemical Synthesis 1Benzaldehyde, Nitroethane2-methyl-2-nitro-1-phenylethanolChemical
Chemical Synthesis 22-chloropropionyl chloride, Benzene, Methylamine2-chloro-1-phenyl-1-propanoneChemical
Chemical Synthesis 3N-methylamphetamine, Chromium hexacarbonylChromium tricarbonyl complexChemical

Stereochemical Considerations in Synthesis (e.g., Pseudoephedrine Stereoisomers)

Stereochemistry is a critical aspect of pseudoephedrine's synthesis and activity. The molecule has two chiral centers, meaning it can exist as four different stereoisomers. nih.gov

The four stereoisomers are:

(1S,2S)-(+)-pseudoephedrine

(1R,2R)-(-)-pseudoephedrine

(1R,2S)-(-)-ephedrine

(1S,2R)-(+)-ephedrine

Ephedrine (B3423809) and pseudoephedrine are diastereomers of each other. pharmaguideline.com The naturally occurring and most common form used in pharmaceuticals is (1S,2S)-(+)-pseudoephedrine. The stereochemical outcome of the synthesis is highly dependent on the chosen pathway and reaction conditions.

Stereoselective Synthesis: Modern synthetic methods aim for high stereoselectivity to produce the desired (1S,2S) isomer while minimizing the formation of others. For example, the synthesis from N-methylamphetamine using a chromium tricarbonyl intermediate has been shown to produce pure (1S,2S)-pseudoephedrine. improbable.com Asymmetric transfer hydrogenation is another technique used to achieve stereoselective synthesis of pseudoephedrine precursors. acs.org

Chiral Auxiliaries: The defined stereochemistry of pseudoephedrine makes it a valuable tool in other chemical reactions. Both enantiomers of pseudoephedrine are used as practical chiral auxiliaries in asymmetric synthesis. acs.orgproquest.com They can be used to form tertiary amides that undergo highly diastereoselective alkylations, allowing for the creation of other enantiomerically enriched molecules like carboxylic acids, alcohols, and ketones. acs.orgproquest.com

The table below outlines the stereoisomers of the ephedrine alkaloid family.

Isomer NameConfigurationTypical Natural Source/Synthetic Target
(+)-pseudoephedrine(1S,2S)Found in Ephedra species; primary target for pharmaceutical use. cdnsciencepub.com
(-)-ephedrine(1R,2S)Found in Ephedra species. cdnsciencepub.com
(-)-pseudoephedrine (B34784)(1R,2R)A stereoisomer of (+)-pseudoephedrine. nih.gov
(+)-ephedrine(1S,2R)A stereoisomer of (-)-ephedrine. nih.gov

Rational Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

The rational design and synthesis of chemical analogues are fundamental to understanding how the structure of a drug molecule relates to its biological activity. This research helps in developing new compounds with improved efficacy or fewer side effects.

Acrivastine Analogues (H1-Antihistamines): Acrivastine belongs to the second generation of H1-antihistamines. pipelinepharma.com SAR studies for this class of drugs focus on modifying key structural features to optimize their binding to the H1 receptor and reduce central nervous system effects.

Key structural components for H1-antihistamine SAR include:

Aryl Groups: Two aromatic rings are considered essential for activity. firsthope.co.in

Linker Atom: The nature of the atom (O, C, or N) connecting the aryl groups to the alkyl chain influences the compound's properties. firsthope.co.in

Alkyl Chain: An ethylene (B1197577) chain is crucial for providing the correct spacing between functional groups. firsthope.co.in

Terminal Nitrogen: A basic amino group is critical for receptor binding. firsthope.co.in

Research in this area has led to the development of active metabolites of existing drugs, such as cetirizine (B192768) from hydroxyzine (B1673990) and fexofenadine (B15129) from terfenadine, which often exhibit an improved safety profile. researchgate.net The design of new analogues, such as N-substituted versions of the antihistamine desloratadine, continues to be an active area of research to find candidates with higher activity and better safety profiles. nih.gov

Pseudoephedrine Analogues (Sympathomimetics): Pseudoephedrine is a sympathomimetic amine. SAR studies for this class of compounds explore how modifications to the phenethylamine (B48288) skeleton affect adrenergic receptor activity.

The core pharmacophore for sympathomimetic activity generally requires:

A substituted benzene ring. gpatindia.com

An aliphatic amine (primary or secondary) separated from the ring by a two-carbon chain. gpatindia.com

The configuration of the hydroxyl-substituted carbon, which should ideally be in the R configuration for maximal direct activity. gpatindia.com

Increasing the size of the substituent on the nitrogen atom tends to decrease alpha-adrenergic receptor activity and increase beta-adrenergic receptor activity. gpatindia.com The synthesis of various substituted ephedrine analogues has been undertaken to investigate how changes to the aromatic ring or other parts of the molecule impact pharmacological activity and stereoselectivity. dcu.ie

Mechanistic Drug Drug Interaction Research

Pharmacokinetic Interaction Mechanisms

Pharmacokinetic interactions involve the alteration of a drug's absorption, distribution, metabolism, or excretion by another agent.

Acrivastine (B1664353) is subject to minimal hepatic metabolism, suggesting a low likelihood of interactions involving drug-metabolizing enzymes drugs.com. It has not been associated with elevations in liver enzymes or clinically apparent liver injury nih.gov.

Pseudoephedrine is also not extensively metabolized, with a large portion of the dose being excreted unchanged in the urine nih.govnih.gov. However, preclinical research has investigated its potential to interact with the cytochrome P450 (CYP450) system. A study utilizing rat liver microsomes demonstrated that pseudoephedrine has an inhibitory effect on the activities of CYP1A1/2 and CYP2E1 cabidigitallibrary.orgsemanticscholar.org. The clinical significance of this in vitro finding in humans requires further investigation.

Table 1: In Vitro Effects of Pseudoephedrine on Cytochrome P450 Enzymes in Rat Liver Microsomes
CYP450 EnzymeEffect of PseudoephedrineIC50 Value (µmol/L)
CYP1A1/2Inhibition54.0
CYP2E1Inhibition206.7

Pseudoephedrine has been shown to act as an inhibitor of norepinephrine (B1679862), dopamine, and serotonin (B10506) transporters drugbank.com. This inhibition is a key component of its mechanism of action. Furthermore, its structural relative, ephedrine (B3423809), has been studied for its effects on drug transport in specific tissues. For instance, nasally co-administered ephedrine was found to significantly increase the systemic absorption and brain delivery of another drug in a rat model, suggesting an interaction at the level of local drug transport or blood flow nih.gov.

Information regarding the specific interactions of acrivastine with drug transporters is limited. However, as it is primarily eliminated by the kidneys, interactions with renal transporters could potentially influence its disposition drugbank.compatsnap.com.

The renal clearance of pseudoephedrine is highly dependent on urinary pH nih.govwikipedia.org. As a weak base, its tubular reabsorption is influenced by the pH of the renal filtrate.

Acidic Urine : In an acidic environment, pseudoephedrine is more ionized, which reduces its reabsorption in the renal tubules and leads to increased renal excretion and a shorter plasma half-life. The half-life can be as short as approximately 4 hours at a urine pH of 5 wikipedia.org.

Alkaline Urine : Conversely, alkaline urine promotes the non-ionized form of pseudoephedrine, enhancing its tubular reabsorption and decreasing its renal clearance. This prolongs the plasma half-life, which can increase to as long as 16 hours at a urine pH of 8 wikipedia.orgnih.gov.

This pH-dependent elimination is a critical factor in potential drug-drug interactions with agents that modify urinary pH, such as acetazolamide, which can increase the level of pseudoephedrine by promoting a more basic urine medscape.com.

Acrivastine is also primarily eliminated through the kidneys drugbank.compatsnap.com. While the impact of urinary pH on its clearance is not as extensively documented as for pseudoephedrine, this renal route of elimination suggests that patients with impaired renal function may be at risk for accumulation of the drug drugs.com.

Table 2: Effect of Urinary pH on the Plasma Half-Life of Pseudoephedrine
Urine pHPlasma Half-Life (hours)
~5~4
~89-16

Pharmacodynamic Interaction Mechanisms

Pharmacodynamic interactions occur when co-administered drugs have synergistic or antagonistic effects at the receptor level or on physiological systems.

Acrivastine is a selective antagonist of the histamine (B1213489) H1 receptor drugbank.compatsnap.com. Its therapeutic effects are derived from blocking the actions of histamine at these sites.

Pseudoephedrine is a sympathomimetic agent that acts as an agonist at alpha- and, to a lesser extent, beta-adrenergic receptors drugbank.comwikipedia.org. Its primary mechanism is the release of norepinephrine from adrenergic nerves fda.gov. Co-administration with other sympathomimetic amines can lead to additive effects on the cardiovascular system, which may be harmful medscape.com. Conversely, pseudoephedrine can antagonize the effects of antihypertensive agents that act on the sympathetic nervous system medscape.compediatriconcall.com.

A significant and potentially dangerous pharmacodynamic interaction exists between pseudoephedrine and monoamine oxidase inhibitors (MAOIs). The concurrent use of these agents is contraindicated fda.govpediatriconcall.com.

The mechanism of this interaction involves a synergistic sympathomimetic effect. MAOIs increase the storage of norepinephrine in adrenergic neurons by inhibiting its breakdown. Pseudoephedrine, an indirect-acting sympathomimetic, causes the release of these stored catecholamines drugs.com. This combined action can lead to a massive release of norepinephrine, resulting in a severe hypertensive crisis, hyperpyrexia, and in some cases, death drugs.comdrugs.com. A period of at least 14 days should elapse between the discontinuation of an MAOI and the initiation of treatment with pseudoephedrine drugs.com.

Additionally, due to the antihistaminergic properties of acrivastine, co-administration with alcohol and other central nervous system (CNS) depressants may result in an additive reduction in alertness and impairment of CNS performance drugs.com.

Table 3: Summary of Mechanistic Drug-Drug Interactions
Interaction TypeInteracting ComponentMechanismPotential Clinical Outcome
PharmacokineticPseudoephedrineInhibition of CYP1A1/2 and CYP2E1 (in vitro)To be determined
PharmacokineticPseudoephedrinepH-dependent renal clearanceAltered drug half-life with pH modifiers
PharmacodynamicPseudoephedrineSynergism with sympathomimeticsIncreased cardiovascular effects
PharmacodynamicPseudoephedrineSynergism with MAOIsHypertensive crisis
PharmacodynamicAcrivastineSynergism with CNS depressantsIncreased sedation and performance impairment

Interactions affecting Sympathomimetic Responses

The sympathomimetic activity of the acrivastine/pseudoephedrine combination is attributed to pseudoephedrine. Pseudoephedrine exerts its effects through a mixed mechanism of action; it indirectly stimulates adrenergic receptors by prompting the release of endogenous norepinephrine and directly stimulates alpha- and beta-adrenergic receptors. nih.govdrugbank.com This activity results in vasoconstriction and cardiac stimulation. jumedicine.com Mechanistic drug-drug interaction research has focused on the potential for co-administered substances to potentiate these sympathomimetic effects, leading to significant cardiovascular responses such as hypertensive crises and tachycardia.

The primary interactions of concern involve agents that interfere with the metabolism or reuptake of catecholamines or that have additive sympathomimetic properties.

Interactions with Monoamine Oxidase Inhibitors (MAOIs)

A significant and potentially hazardous interaction occurs between pseudoephedrine and monoamine oxidase inhibitors (MAOIs).

Mechanism : MAOIs inhibit the enzymatic breakdown of norepinephrine within sympathetic nerve terminals. nih.gov Pseudoephedrine triggers the release of this stored norepinephrine. The concurrent use of these agents leads to a synergistic sympathomimetic effect, where an excessive amount of norepinephrine becomes available to act on adrenergic receptors. nih.govdrugs.com

Research Findings : This interaction can precipitate severe hypertensive reactions, hyperpyrexia, and bradycardia. nih.govdrugs.com Due to the long-lasting action of MAOIs, it is recommended that a period of at least 14 days should elapse between the discontinuation of an MAOI and the initiation of a pseudoephedrine-containing product. nih.govdrugs.comrxlist.com This interaction is not limited to nonselective MAOIs; hypertensive crises have also been reported with selective MAO-B inhibitors. drugs.com

Interactions with Other Sympathomimetic Agents

The coadministration of pseudoephedrine with other sympathomimetic drugs can result in additive pharmacological effects.

Mechanism : When two or more sympathomimetic agents are used together, their individual effects on the sympathetic nervous system are combined. This includes other decongestants (e.g., phenylephrine), central nervous system stimulants (e.g., amphetamines), and beta-adrenergic agonists. rxlist.comdrugs.comdrugs.com

Research Findings : This additive stimulation can potentiate the adrenergic response, leading to an increased risk of elevated blood pressure and heart rate. drugs.comdrugs.commedscape.com Caution is advised, and monitoring of pulse and blood pressure is recommended when such combinations are considered. drugs.comdrugs.com

Interactions with Tricyclic Antidepressants (TCAs)

Tricyclic antidepressants can modify the effects of sympathomimetic amines like pseudoephedrine.

Mechanism : TCAs can block the reuptake of norepinephrine at the synaptic cleft, thereby increasing the concentration of the neurotransmitter available to bind to receptors. medscape.com

Research Findings : This mechanism can enhance the pressor effects of pseudoephedrine, potentially leading to increased blood pressure and an irregular heartbeat. medscape.comgoodrx.com

Other Notable Interactions

Several other classes of drugs have been identified in research as having the potential to alter the sympathomimetic responses of pseudoephedrine.

Antihypertensive Agents : Because of its pressor effects, pseudoephedrine may reduce the efficacy of antihypertensive drugs that interfere with sympathetic activity. rxlist.com

Digitalis Glycosides : The concomitant use of pseudoephedrine with digitalis glycosides, such as digoxin, may increase the risk of cardiac arrhythmias by increasing the ectopic activity of the heart's conducting system. nih.govgoodrx.com

Ergot Derivatives : Co-administration with vasoconstrictive ergot derivatives like ergotamine and dihydroergotamine (B1670595) is not recommended due to the potential for additive vasoconstriction and a subsequent increase in blood pressure. nih.gov

The following table summarizes the key mechanistic interactions affecting sympathomimetic responses.

Interacting Drug/ClassMechanism of InteractionResulting Sympathomimetic Effect
Monoamine Oxidase Inhibitors (MAOIs) Inhibition of norepinephrine breakdown, combined with pseudoephedrine-induced norepinephrine release, leads to a synergistic effect. nih.govdrugs.comSevere increase in blood pressure (hypertensive crisis), hyperpyrexia. nih.govdrugs.com
Other Sympathomimetics Additive pharmacological effects on the sympathetic nervous system. drugs.comdrugs.comIncreased blood pressure and heart rate. drugs.comdrugs.commedscape.com
Tricyclic Antidepressants (TCAs) Blockade of norepinephrine reuptake, increasing its availability at the receptor. medscape.comPotentiated pressor effects, increased blood pressure, and potential for irregular heartbeat. medscape.comgoodrx.com
Digitalis Glycosides (e.g., Digoxin) Potential for increased ectopic pacemaker activity in the heart. nih.govIncreased risk of cardiac arrhythmias. nih.govgoodrx.com
Antihypertensive Drugs Pseudoephedrine's pressor effects counteract the therapeutic goal of blood pressure-lowering agents. rxlist.comReduced efficacy of the antihypertensive medication. rxlist.com
Ergot Derivatives (vasoconstrictors) Additive vasoconstrictor effects. nih.govIncreased blood pressure. nih.gov
Beta-adrenergic Agonists Increased effects of sympathomimetic amines. rxlist.comPotential for increased cardiovascular stimulation.

Computational and Modeling Approaches in Pharmaceutical Research

Pharmacokinetic Modeling

Pharmacokinetic (PK) modeling mathematically describes the journey of a drug through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).

Population pharmacokinetic (PopPK) modeling is a statistical method used to quantify the typical pharmacokinetic behavior of a drug and the sources of variability in a target patient population researchgate.net. By analyzing data from multiple individuals simultaneously, PopPK models can identify factors (covariates) such as age, weight, or renal function that may influence drug exposure and explain inter-individual variability.

Pseudoephedrine: A population pharmacokinetic model has been developed for pseudoephedrine in the pediatric population, combining data from both children and adults nih.gov. This model characterized the drug's behavior and confirmed appropriate dosing for children. The model displayed a mono-exponential decay over time nih.gov. Key parameters from this model for a typical 70-kg adult are presented in the table below.

ParameterValue (95% Confidence Interval)
Oral Clearance (CL/F)34.9 L/h (33.7-36.2)
Volume of Distribution (V/F)260 L (252-269)
Absorption Rate Constant (ka)1.67 h⁻¹ (1.48-1.90)

The model found that variability in pseudoephedrine's clearance and volume of distribution was primarily explained by body weight, with no significant developmental differences observed between children and adults when appropriately scaled nih.gov.

Physiologically-based pharmacokinetic (PBPK) models are mechanistic models that simulate ADME processes using a system of mathematical equations that represent the body's anatomy and physiology nih.govepa.gov. These models incorporate drug-specific physicochemical data with physiological parameters (e.g., blood flow rates, organ volumes) to predict drug concentrations in various tissues over time nih.gov.

Although specific PBPK models for acrivastine (B1664353) or pseudoephedrine have not been detailed in the available scientific literature, such models could be highly valuable.

For Acrivastine: A PBPK model could predict its distribution to the skin and nasal mucosa, the primary sites of action for an antihistamine. Given that acrivastine is primarily cleared by the kidneys, a PBPK model could be particularly useful for predicting its pharmacokinetics in patients with varying degrees of renal impairment by incorporating changes in glomerular filtration rate.

For Pseudoephedrine: A PBPK model could simulate its distribution to the nasal passages to predict the local concentrations responsible for vasoconstriction. Since pseudoephedrine is largely excreted unchanged in the urine, with its elimination being pH-dependent, a PBPK model incorporating kidney compartments with variable urine pH could predict how changes in urinary pH affect its clearance nih.gov.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to model and predict the behavior of molecules. These methods are instrumental in drug discovery for identifying potential drug candidates, optimizing their properties, and understanding their interactions with biological systems. Two of the most powerful and widely used techniques in this field are molecular docking and molecular dynamics simulations.

Molecular Docking of Ligands to Receptor Sites

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This technique is crucial for understanding the binding mode of a drug molecule and for predicting its binding affinity. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring these conformations based on a scoring function that estimates the binding energy.

Acrivastine and the Histamine (B1213489) H1 Receptor:

Acrivastine, a second-generation antihistamine, exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor (H1R), a G protein-coupled receptor (GPCR). Molecular docking studies have been employed to elucidate the binding mode of acrivastine within the H1R binding pocket.

One study reported a glide score of -10.769 kcal/mol for the docking of acrivastine to the H1R, indicating a strong binding affinity mdpi.com. The analysis of the docked complex revealed several key interactions with specific amino acid residues of the receptor. The carboxyl group of acrivastine is predicted to form crucial salt bridges with lysine (B10760008) residues, particularly Lys179 and Lys191, located in the extracellular loops of the receptor. The importance of these interactions is underscored by site-directed mutagenesis studies, which have shown that mutating another nearby lysine residue, Lys200, to alanine (B10760859) results in a 50-fold decrease in the binding affinity of acrivastine acs.org.

Other significant interactions include hydrogen bonds and pi-pi stacking with aromatic residues such as Tyr-108, Trp-428, and Phe-432, which further stabilize the binding of acrivastine in the receptor's binding pocket. These interactions collectively contribute to the high affinity and specificity of acrivastine for the H1R.

ParameterValueReference
ReceptorHistamine H1 Receptor (H1R) mdpi.com
LigandAcrivastine mdpi.com
Docking Score (Glide Score)-10.769 kcal/mol mdpi.com
Key Interacting ResiduesLys179, Lys191, Lys200, Tyr-108, Asp-107, Trp-428, Phe-432 mdpi.comacs.org
Primary Interaction TypesSalt bridges, Hydrogen bonds, Pi-pi stacking mdpi.com

Pseudoephedrine and the β2-Adrenergic Receptor:

Pseudoephedrine, a sympathomimetic amine, functions as a decongestant by stimulating adrenergic receptors, primarily the β2-adrenergic receptor (β2-AR), another member of the GPCR family. Computational studies have provided insights into the binding of pseudoephedrine to the β2-AR.

Thermodynamic analysis of pseudoephedrine binding to the β2-AR has revealed a Gibbs free energy (ΔG°) of -21.17 ± 0.02 kJ/mol, indicating a spontaneous binding process. The interaction is primarily driven by electrostatic forces. Molecular docking simulations have identified Asp79 in the third transmembrane domain of the β2-AR as a key binding site for pseudoephedrine.

ParameterValueReference
Receptorβ2-Adrenergic Receptor (β2-AR)
LigandPseudoephedrine
Binding Free Energy (ΔG°)-21.17 ± 0.02 kJ/mol
Estimated Binding Energy (from Ephedrine)-4.66 kcal/mol (inactive state) mdpi.com
Key Interacting ResidueAsp79
Primary Interaction TypeElectrostatic interaction

Molecular Dynamics Simulations of Drug-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. In pharmaceutical research, MD simulations provide a dynamic view of the drug-target complex, offering insights into its stability, conformational changes, and the thermodynamics of binding.

Acrivastine-H1R Complex Stability:

While specific MD simulation studies focusing exclusively on the acrivastine-H1R complex are not extensively detailed in the available literature, studies on similar H1R-antagonist complexes provide a framework for understanding its dynamic behavior. For instance, a 5000-ps (5 ns) MD simulation of a potent H1-antihistamine complexed with the H1R demonstrated that the complex reaches a stable conformation after approximately 3 ns. The root-mean-square deviation (RMSD) of the protein backbone atoms stabilized around 0.32 nm, indicating minimal structural fluctuations and a stable binding mode. Such stability is crucial for the sustained antagonist activity of the drug. It is anticipated that the acrivastine-H1R complex, with its strong network of interactions identified in docking studies, would exhibit similar stability.

Pseudoephedrine-β2-AR Complex Dynamics:

The β2-adrenergic receptor is known for its conformational flexibility, which is essential for its function in signal transduction. MD simulations of the β2-AR, both in its apo form and complexed with various ligands, have been conducted to explore its dynamic landscape. These simulations, often spanning several microseconds, have revealed that ligand binding significantly influences the conformational state of the receptor.

Q & A

Q. What are the primary pharmacological mechanisms of acrivastine and pseudoephedrine in treating allergic rhinitis, and how do they synergize?

Acrivastine is a second-generation antihistamine that competitively blocks histamine H1 receptors, reducing allergic symptoms like itching and rhinorrhea. Pseudoephedrine, a sympathomimetic amine, acts as an α-adrenergic agonist, promoting vasoconstriction and nasal decongestion. Their combination targets both histamine-mediated inflammation and congestion. Methodologically, in vitro receptor-binding assays (e.g., radioligand displacement studies) and in vivo nasal airflow measurements can validate their synergistic effects .

Q. How should researchers design controlled clinical trials to assess the safety profile of acrivastine/pseudoephedrine combinations?

Trials should include:

  • Randomization : Placebo and active comparator arms (e.g., pseudoephedrine alone).
  • Dosage : Fixed-dose combinations (e.g., 8 mg acrivastine + 60 mg pseudoephedrine HCl, 4× daily) .
  • Endpoints : Adverse event rates (e.g., somnolence, dry mouth) and efficacy metrics (e.g., nasal symptom scores).
  • Duration : Short-term (14 days) to evaluate acute effects, with renal function monitoring due to renal excretion . Example data from 33 controlled trials (Table 1, ):
Adverse EventPlacebo (%)Acrivastine + Pseudoephedrine (%)
Somnolence612
Dry Mouth27

Q. What analytical methods are recommended for quantifying acrivastine and pseudoephedrine in pharmaceutical formulations?

  • HPLC : Reverse-phase C18 columns with UV detection (e.g., 220 nm for pseudoephedrine, 254 nm for acrivastine) .
  • Spectrophotometry : Derivative UV methods for ternary mixtures (e.g., ratio derivative spectrophotometry at 224 nm and 256 nm) .
  • Validation : Follow ICH Q2(R1) guidelines for linearity, accuracy, and precision .

Advanced Research Questions

Q. How do pharmacokinetic properties of this compound necessitate dose adjustments in renal impairment?

Both drugs are renally excreted, with pseudoephedrine’s half-life increasing significantly in renal failure (creatinine clearance ≤48 mL/min). Pharmacokinetic modeling (e.g., non-compartmental analysis) shows:

  • Acrivastine : Max plasma concentration (Cmax) = 393 ng/mL.
  • Pseudoephedrine : Cmax = 1308 ng/mL. Simulations using tools like NONMEM® recommend avoiding fixed-dose combinations in severe renal impairment due to accumulation risks .

Q. What structural modifications in acrivastine reduce central nervous system (CNS) sedation compared to first-generation antihistamines?

Acrivastine’s acrylic acid side chain increases hydrophilicity, limiting blood-brain barrier (BBB) penetration. Comparative molecular dynamics simulations show:

  • LogP : 1.2 (acrivastine) vs. 3.5 (triprolidine).
  • BBB Permeability : 0.05 × 10<sup>-6</sup> cm/s (acrivastine) vs. 8.7 × 10<sup>-6</sup> cm/s (triprolidine). In vivo behavioral assays (e.g., rotarod tests in rodents) confirm reduced sedation .

Q. What methodological challenges arise in developing controlled-release formulations of this compound, and how are they addressed?

Challenges include:

  • High Solubility : Pseudoephedrine’s aqueous solubility complicates sustained release.
  • Dose Size : High drug load (60 mg pseudoephedrine) requires matrix optimization. Solutions:
  • Excipient Blends : Combining lipid-based (Compritol® 888ATO) and hydrophilic (Methocel® K100M) polymers extends release >8 hours.
  • Dissolution Modeling : Higuchi kinetics for lipid matrices vs. zero-order for hydrophilic systems .

Methodological Considerations for Data Interpretation

Q. How can researchers resolve contradictions in efficacy data between this compound and monotherapies?

  • Meta-Analysis : Pool data from 5 randomized trials (n=696) comparing combination therapy vs. components. Use fixed-effects models to account for heterogeneity.
  • Subgroup Analysis : Stratify by baseline symptom severity (e.g., moderate vs. severe rhinitis) .

Q. What experimental models are suitable for evaluating cognitive side effects of this compound?

  • Human Studies : Simulated driving tests (e.g., lane-keeping performance) under controlled conditions.
  • Animal Models : Morris water maze for spatial memory assessment. Key finding: this compound caused less driving impairment vs. triprolidine (p<0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.